N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors .
Vorbereitungsmethoden
The synthesis of N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide involves the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide include:
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar structure but with a prop-2-yn-1-yl group instead of the prop-2-enylcyclohexylidene group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has an acetylphenyl group, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H22N2O2S |
---|---|
Molekulargewicht |
306.4g/mol |
IUPAC-Name |
4-methyl-N-[(3-prop-2-enylcyclohexylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N2O2S/c1-3-5-14-6-4-7-15(12-14)17-18-21(19,20)16-10-8-13(2)9-11-16/h3,8-11,14,18H,1,4-7,12H2,2H3 |
InChI-Schlüssel |
VYJMBJUSAWBXPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC(C2)CC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC(C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.